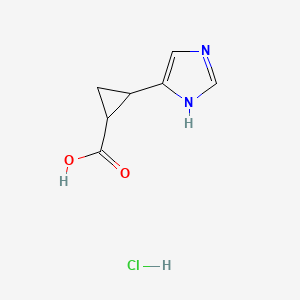
2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds, including 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles under mild conditions . Another approach uses N-heterocyclic carbenes as catalysts to form trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of metal catalysts, such as nickel, and specific reaction conditions to facilitate the formation of the desired imidazole ring .
化学反应分析
Types of Reactions
2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学研究应用
2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, and can act as ligands for metal ions .
相似化合物的比较
Similar Compounds
1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid: Another imidazole derivative with similar structural features.
rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride: A related compound with a methyl group on the imidazole ring.
Uniqueness
2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of a cyclopropane carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H |
InChI 键 |
UITVICGBSYEWHI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)O)C2=CN=CN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)
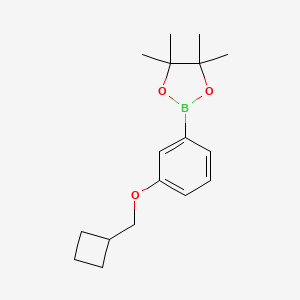

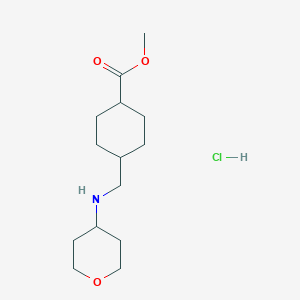


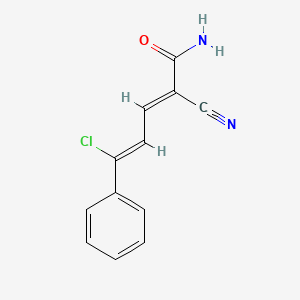


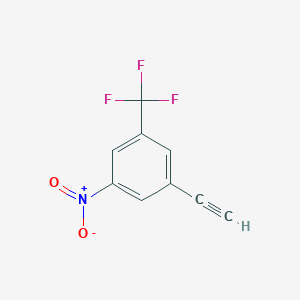

![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
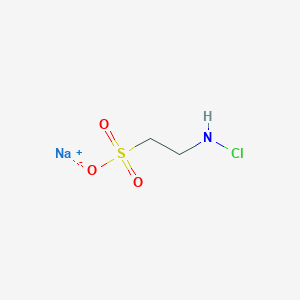
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)
